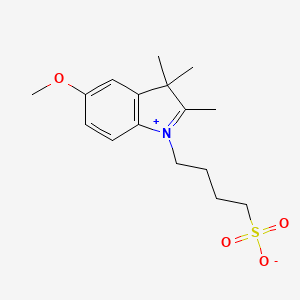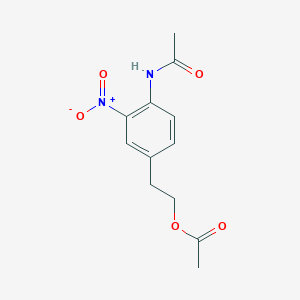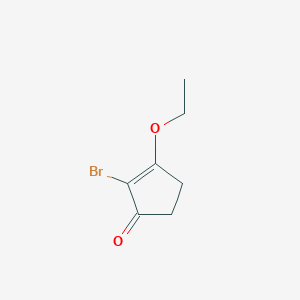
4-Chloro-2-pyrrolidinobenzoic acid
Descripción general
Descripción
4-Chloro-2-pyrrolidinobenzoic acid (CPBA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 251.7 g/mol. CPBA is used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
4-Chloro-2-pyrrolidinobenzoic acid acts as an oxidizing agent in many organic reactions. It can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively. 4-Chloro-2-pyrrolidinobenzoic acid can also oxidize sulfides to sulfoxides and sulfones, and nitro compounds to nitroso compounds. The mechanism of action involves the transfer of an oxygen atom from 4-Chloro-2-pyrrolidinobenzoic acid to the substrate, resulting in the formation of a corresponding oxidized product and 4-Chloro-2-pyrrolidinobenzoic acid in its reduced form.
Biochemical and Physiological Effects
4-Chloro-2-pyrrolidinobenzoic acid has been shown to have significant biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 4-Chloro-2-pyrrolidinobenzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. Additionally, 4-Chloro-2-pyrrolidinobenzoic acid has been reported to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-2-pyrrolidinobenzoic acid has several advantages for use in laboratory experiments. It is a stable and easy-to-handle reagent that can be stored for extended periods without significant degradation. 4-Chloro-2-pyrrolidinobenzoic acid is also relatively inexpensive and readily available. However, 4-Chloro-2-pyrrolidinobenzoic acid also has some limitations. It can be hazardous if not handled properly, and its use requires appropriate safety precautions. Additionally, 4-Chloro-2-pyrrolidinobenzoic acid may not be suitable for certain reactions, such as those involving sensitive functional groups.
Direcciones Futuras
4-Chloro-2-pyrrolidinobenzoic acid has significant potential for future research in various fields. It can be used in the synthesis of novel compounds with potential pharmaceutical and agrochemical applications. 4-Chloro-2-pyrrolidinobenzoic acid can also be used as a reagent in the development of new organic transformations. Furthermore, 4-Chloro-2-pyrrolidinobenzoic acid's ability to inhibit the activity of acetylcholinesterase and induce apoptosis in cancer cells suggests its potential for the development of new therapeutic agents. Future research can also explore the potential of 4-Chloro-2-pyrrolidinobenzoic acid in other areas, such as materials science and catalysis.
Conclusion
In conclusion, 4-Chloro-2-pyrrolidinobenzoic acid is a versatile and useful reagent that has found significant applications in scientific research. Its unique properties make it a valuable tool in organic chemistry, biochemistry, and pharmacology. 4-Chloro-2-pyrrolidinobenzoic acid's ability to selectively oxidize various functional groups and inhibit the activity of acetylcholinesterase and induce apoptosis in cancer cells suggests its potential for the development of new therapeutic agents. Further research can explore the potential of 4-Chloro-2-pyrrolidinobenzoic acid in various fields, leading to new discoveries and applications.
Aplicaciones Científicas De Investigación
4-Chloro-2-pyrrolidinobenzoic acid has been widely used in scientific research due to its unique properties. It is a versatile reagent that can be used in various organic transformations, such as the synthesis of heterocyclic compounds, amides, and esters. 4-Chloro-2-pyrrolidinobenzoic acid has also been used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Propiedades
IUPAC Name |
4-chloro-2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPWBQCGTBCBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-pyrrolidinobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




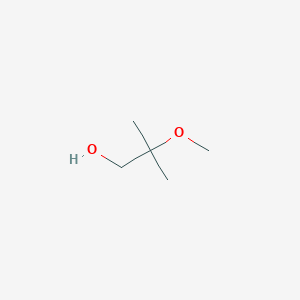
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)
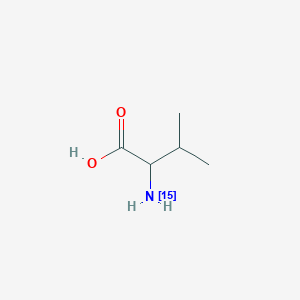
![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)


